![molecular formula C16H16N4OS B2987778 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone CAS No. 1797572-18-9](/img/structure/B2987778.png)
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone is a unique synthetic compound belonging to a class of heterocyclic compounds
Aplicaciones Científicas De Investigación
This compound has found applications in various scientific research fields:
Chemistry
Catalysis: : The unique structure allows it to act as a catalyst or a ligand in certain catalytic processes.
Material Science: : Potential use in the development of new materials with specific electronic or optical properties.
Biology
Bioactive Compounds: : Investigation of its potential as a lead compound for developing new pharmaceuticals.
Enzyme Inhibition: : Studying its effects on specific enzymes to understand its potential therapeutic uses.
Medicine
Drug Development: : Research into its pharmacological properties to develop new treatments for diseases.
Diagnostics: : Utilization in diagnostic assays due to its unique binding properties.
Industry
Agrochemicals: : Development of new agrochemical products such as pesticides or herbicides.
Polymers: : Use in the creation of polymers with specific characteristics for industrial applications.
Mecanismo De Acción
Target of Action
The primary target of this compound is human phosphodiesterase 10 (PDE10) . PDE10 is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mode of Action
The compound binds to the active site of PDE10, inhibiting its enzymatic activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to increased levels of these cyclic nucleotides within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. This process often begins with the preparation of the pyrazolopyridopyrimidine core through multi-step reactions that include cyclization and subsequent functionalization. The final step involves attaching the thiophene moiety to the core structure through a reaction such as alkylation or acylation.
Industrial Production Methods: : In industrial settings, the production of this compound might employ advanced techniques such as continuous flow synthesis, which allows for precise control over reaction parameters, improving yield and purity. These methods often utilize automated systems to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: : This compound can undergo several types of chemical reactions, including:
Oxidation: : Conversion of thiophene into sulfoxide or sulfone derivatives.
Reduction: : Potential reduction of the pyrazolopyridopyrimidine core to modify its electronic properties.
Substitution: : Electrophilic or nucleophilic substitution reactions on the thiophene ring or the core structure.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst for reduction reactions.
Substitution reagents: : Including halogens, organometallics, or amines under specific conditions to achieve substitution reactions.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Partially or fully reduced pyrazolopyridopyrimidine cores.
Substitution: : Various substituted derivatives depending on the reagents used.
Propiedades
IUPAC Name |
1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-6-15-17-8-13-9-19(4-2-14(13)20(15)18-11)16(21)7-12-3-5-22-10-12/h3,5-6,8,10H,2,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQEDFEZZCMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CC4=CSC=C4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride](/img/structure/B2987695.png)
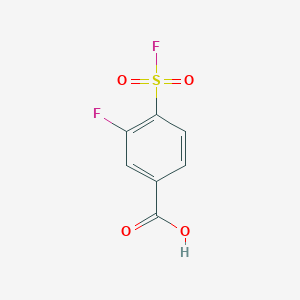
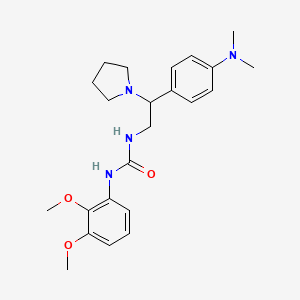
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2987700.png)
![3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2987701.png)
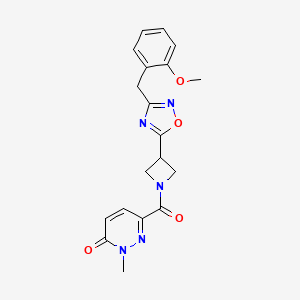
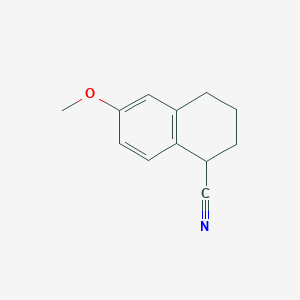
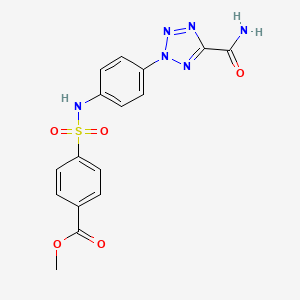
![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2987708.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2987710.png)
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2987712.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2987714.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2987717.png)
